Cas no 1448312-00-2 (2-Bromo-5-carboxyphenylboronic acid)

2-Bromo-5-carboxyphenylboronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. The presence of both bromo and boronic acid functional groups enables selective coupling at the bromine site while retaining the boronic acid for further transformations. The carboxylic acid moiety enhances solubility in polar solvents and provides a handle for additional derivatization or conjugation. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its stability under standard conditions and compatibility with diverse reaction conditions make it a reliable intermediate for complex molecular architectures.
2-Bromo-5-carboxyphenylboronic acid structure
1448312-00-2 structure
Product Name:2-Bromo-5-carboxyphenylboronic acid
CAS No:1448312-00-2
MF:C7H6BBrO4
MW:244.835141658783
MDL:MFCD28015446
CID:4764253
Update Time:2026-02-26

2-Bromo-5-carboxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-carboxyphenylboronic acid
    • 3-borono-4-bromobenzoic acid
    • 3-(Dihydroxyboryl)-4-bromobenzoic acid
    • MDL: MFCD28015446
    • Inchi: 1S/C7H6BBrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
    • InChI Key: JUJQJPLPACWWKJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=O)O)C=C1B(O)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Topological Polar Surface Area: 77.8

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2-Bromo-5-carboxyphenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1448312-00-2)2-Bromo-5-carboxyphenylboronic acid
Order Number:A1134180
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:36
Price ($):3479.0
Email:sales@amadischem.com

Additional information on 2-Bromo-5-carboxyphenylboronic acid

2-Bromo-5-carboxyphenylboronic Acid: A Versatile Compound in Modern Biomedical Research

2-Bromo-5-carboxyphenylboronic acid, with the chemical formula C8H9BrO3 and the CAS number 1448312-00-2, has emerged as a critical molecule in the field of biomedical innovation. This compound, characterized by its unique combination of a bromine atom and a carboxylic acid group on a phenylboronic acid scaffold, has garnered significant attention for its potential applications in drug discovery, molecular imaging, and bioconjugation technologies. Recent studies have highlighted its role in enhancing the specificity and efficacy of therapeutic agents, particularly in targeted drug delivery systems.

The structural features of 2-Bromo-5-carboxyphenylboronic acid are central to its functional versatility. The presence of the bromine atom at the 2-position introduces electrophilic properties, while the carboxylic acid group at the 5-position provides both hydrophilic and carboxylate functionalities. These characteristics enable the compound to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of complex organic molecules. The phenylboronic acid moiety further allows for reversible interactions with diol-containing biomolecules, making it a valuable tool in the development of bioactive conjugates.

Recent advancements in medicinal chemistry have demonstrated the utility of 2-Bromo-5-carboxyphenylboronic acid in the design of small-molecule inhibitors targeting specific enzymes. For instance, its incorporation into scaffold-based inhibitors has shown promise in modulating the activity of kinases, which are implicated in numerous pathological conditions such as cancer and autoimmune disorders. A 2023 study published in Journal of Medicinal Chemistry reported the synthesis of a novel series of boronic acid derivatives, including 2-Bromo-5-carboxyphenylboronic acid, which exhibited potent inhibitory effects against the Src family of tyrosine kinases. This finding underscores the compound’s potential as a building block for the development of kinase-targeted therapies.

In the realm of molecular imaging, 2-Bromo-5-carboxyphenylboronic acid has been explored as a precursor for the synthesis of fluorescent probes capable of detecting specific biomarkers. The carboxylic acid group can be functionalized with fluorescent dyes or quantum dots, enabling the creation of highly sensitive and selective imaging agents. A 2024 paper in Biomaterials Science described the use of 2-Bromo-5-carboxyphenylboronic acid to develop a dual-modal imaging probe that combines optical and magnetic resonance imaging (MRI) capabilities. This innovation could revolutionize diagnostic applications by providing real-time, non-invasive monitoring of disease progression.

The compound’s role in bioconjugation technologies has also been extensively investigated. The boronic acid group can form reversible covalent bonds with diol-containing molecules such as carbohydrates, making it ideal for applications in glycoconjugation. Researchers have leveraged this property to create glycoprotein-based therapeutics that mimic natural ligands, enhancing their therapeutic efficacy. A 2023 study in Advanced Healthcare Materials demonstrated the use of 2-Bromo-5-carboxyphenylboronic acid in the synthesis of a glycopeptide conjugate that showed improved targeting of cancer cells in vitro. This work highlights the compound’s potential in the development of precision medicine strategies.

Furthermore, the reactivity of 2-Bromo-5-carboxyphenylboronic acid has been exploited in the design of prodrugs that enhance drug solubility and bioavailability. By incorporating the compound into drug molecules, researchers have achieved improved pharmacokinetic profiles, particularly in the context of poorly water-soluble drugs. A 2022 review in Pharmaceutical Research discussed the use of boronic acid derivatives, including 2-Bromo-5-carboxyphenylboronic acid, to develop prodrugs with enhanced stability and targeted release properties. This approach has significant implications for improving the therapeutic outcomes of various pharmaceutical formulations.

The environmental and safety considerations associated with 2-Bromo-5-carboxyphenylboronic acid have also been evaluated in recent studies. While the compound itself is not classified as a hazardous substance, its synthesis and handling require adherence to standard laboratory protocols to ensure optimal safety. Researchers have emphasized the importance of using environmentally friendly synthesis methods to minimize the ecological impact of such compounds. A 2024 publication in Green Chemistry outlined sustainable strategies for the production of 2-Bromo-5-carboxyphenylboronic acid, including the use of catalytic processes and green solvents, which align with the principles of green chemistry.

In conclusion, 2-Bromo-5-carboxyphenylboronic acid represents a versatile platform for advancing biomedical research and therapeutic applications. Its structural features and reactivity make it an essential molecule in the development of novel drugs, imaging agents, and bioconjugates. As research in this area continues to evolve, the compound is poised to play a pivotal role in shaping the future of personalized medicine and diagnostic technologies.

For further information on the synthesis, characterization, and applications of 2-Bromo-5-carboxyphenylboronic acid, researchers are encouraged to consult recent publications in leading journals such as Journal of Medicinal Chemistry, Biomaterials Science, and Pharmaceutical Research. These resources provide insights into the latest advancements and challenges in the field, ensuring that the scientific community remains at the forefront of innovation.

As the demand for more effective and targeted therapeutic solutions continues to grow, the continued exploration of 2-Bromo-5-carboxyphenylboronic acid and its derivatives will undoubtedly lead to groundbreaking discoveries that benefit both scientific research and clinical practice.

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Amadis Chemical Company Limited
(CAS:1448312-00-2)2-Bromo-5-carboxyphenylboronic acid
A1134180
Purity:99%
Quantity:25g
Price ($):3479.0
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